molecular formula C21H29N5O3 B3812152 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide

Cat. No.: B3812152
M. Wt: 399.5 g/mol
InChI Key: ZNIKFFFHFKFSTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide” is also known as BLU-667 or Pralsetinib . It is a highly efficient and selective inhibitor of RET (c-RET), with an IC50 value of 0.4 nM for WT RET (c-RET) . It has shown effective inhibition against several common RET (c-RET) oncogenic mutations .


Molecular Structure Analysis

The molecular formula of this compound is C27H32FN9O2, and it has a molecular weight of 533.6 . The InChIKey is GBLBJPZSROAGMF-BATDWUPUSA-N .


Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3 . It is soluble in DMSO (≥ 100 mg/mL or 187.41 mM), but insoluble in water . The predicted pKa is 14.33±0.10 .

Mechanism of Action

Pralsetinib (BLU-667) specifically inhibits RET signaling in cancer cells with RET mutations . It is more effective at inhibiting the proliferation of cell lines with RET mutations than other multi-kinase inhibitors . In vivo, BLU-667 effectively inhibits xenograft tumors driven by various RET mutations and fusions in NSCLC and thyroid cancer, without inhibiting VEGFR2 .

Safety and Hazards

The compound has been assigned the GHS07 hazard symbol, with the warning phrases H302-H315-H319-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

As a potent inhibitor of RET, Pralsetinib (BLU-667) has shown promise in the treatment of cancers with RET mutations and fusions . Its effectiveness and tolerability in in vivo experiments suggest potential for further development and clinical application .

Properties

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-2-[1-[(4-methoxy-3-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O3/c1-4-26-14-17(12-24-26)11-23-20(27)10-18-21(28)22-7-8-25(18)13-16-5-6-19(29-3)15(2)9-16/h5-6,9,12,14,18H,4,7-8,10-11,13H2,1-3H3,(H,22,28)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIKFFFHFKFSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNC(=O)CC2C(=O)NCCN2CC3=CC(=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide
Reactant of Route 2
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide
Reactant of Route 6
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide

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